molecular formula C14H10BrIO B1293247 2-(3-Bromophenyl)-2'-iodoacetophenone CAS No. 898783-88-5

2-(3-Bromophenyl)-2'-iodoacetophenone

Cat. No.: B1293247
CAS No.: 898783-88-5
M. Wt: 401.04 g/mol
InChI Key: YDNIUVSTXGOUSC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and an iodine atom on the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2’-iodoacetophenone typically involves the following steps:

    Bromination of Acetophenone: Acetophenone is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromoacetophenone.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

The reaction conditions for these steps generally involve controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)-2’-iodoacetophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the addition of reagents and maintain optimal reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2’-iodoacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Products with different functional groups replacing the bromine or iodine atoms.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)-2’-iodoacetophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.

    Material Science: It is used in the preparation of materials with specific electronic or optical properties.

    Biological Studies: The compound is employed in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2’-iodoacetophenone: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenyl)-2’-chloroacetophenone: Similar structure but with a chlorine atom instead of iodine.

    2-(3-Bromophenyl)-2’-fluoroacetophenone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-(3-Bromophenyl)-2’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

2-(3-bromophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNIUVSTXGOUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642292
Record name 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-88-5
Record name 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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